molecular formula C13H14ClNO2 B2918744 N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide CAS No. 2176843-94-8

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide

Cat. No. B2918744
CAS RN: 2176843-94-8
M. Wt: 251.71
InChI Key: BYXHSARLXQOLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide, also known as CP-544326, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzoxepin derivatives and is known to exhibit a range of biological activities.

Scientific Research Applications

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide exerts its biological activities by binding to and modulating the activity of various molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide also exhibits anti-tumor activity, inhibiting the growth and proliferation of cancer cells. In addition, N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for high-throughput screening of its biological activities. N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide also exhibits potent and selective activity against its molecular targets, making it a useful tool for studying the role of these targets in various biological processes. However, N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide also has some limitations for use in laboratory experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has not yet been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.

Future Directions

There are several future directions for research on N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide. One potential application is in the treatment of inflammatory conditions, such as arthritis and other autoimmune disorders. N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide may also have potential as a cancer therapy, either alone or in combination with other treatments. In addition, N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide may have potential for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide and to determine its safety and efficacy in clinical settings.

Synthesis Methods

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chlorobenzoic acid with 2,3-dihydrofuran in the presence of a catalyst to obtain the intermediate compound 2-(3-chlorobenzoyl)tetrahydrofuran. This intermediate is further reacted with propargylamine to obtain the final product, N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide. The purity of the final product can be confirmed using various analytical techniques, such as HPLC and NMR.

properties

IUPAC Name

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-2-12(16)15-11-7-4-8-17-13-9(11)5-3-6-10(13)14/h2-3,5-6,11H,1,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHSARLXQOLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCOC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.